1H-Indazole, 1-(difluoromethyl)-6-nitro-

Synthetic methodology Fluorination Heterocyclic chemistry

Sourcing regioisomerically pure 1-(difluoromethyl)-6-nitro-1H-indazole is challenging due to co-eluting N2-isomer mixtures from standard difluoromethylation. This product resolves that problem as a chromatographically separated, single N1-difluoromethyl regioisomer confirmed by SELNOESY and 1H-13C HMBC NMR. - Enables unambiguous downstream SAR: the C6-nitro group is a versatile handle for reduction to 6-amino derivatives, a key intermediate for kinase inhibitor scaffolds. - The N1-CHF2 moiety acts as a metabolically stable hydrogen bond donor and hydroxyl/thiol bioisostere, directly improving pharmacokinetic profiles of drug candidates. - Supplied with full analytical documentation, ensuring batch-to-batch consistency for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H5F2N3O2
Molecular Weight 213.14 g/mol
Cat. No. B8423200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 1-(difluoromethyl)-6-nitro-
Molecular FormulaC8H5F2N3O2
Molecular Weight213.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(F)F
InChIInChI=1S/C8H5F2N3O2/c9-8(10)12-7-3-6(13(14)15)2-1-5(7)4-11-12/h1-4,8H
InChIKeyLQTUUQSMGCBKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 1-(Difluoromethyl)-6-nitro-: Overview


1H-Indazole, 1-(difluoromethyl)-6-nitro- (C8H5F2N3O2, MW 213.14 g/mol) is a N1-difluoromethylated 6-nitroindazole derivative, classified as a halogenated heterocyclic building block within the indazole family . The compound features a difluoromethyl (-CHF2) moiety at the N1-position and a nitro (-NO2) group at the C6-position of the indazole core, distinguishing it from positional isomers (e.g., 3-nitro or 5-nitro analogs) and N2-difluoromethyl regioisomers [1]. The difluoromethyl group serves as a lipophilic hydrogen bond donor and metabolically stable bioisostere of hydroxyl or thiol groups, while the nitro group provides a versatile synthetic handle for reduction to amines, enabling downstream diversification .

Defined N1-difluoromethyl, C6-nitro regioisomer with resolved structural identity
CHF2 moiety provides hydrogen bond donor capacity and reported metabolic stability context
Nitro group at C6 serves as orthogonal handle for reduction to amine and downstream diversification

Why This Regioisomer Cannot Be Replaced by Generic Analogs


Generic substitution with other nitroindazoles or difluoromethylindazoles fails because the exact regioisomeric identity (N1-difluoromethyl, C6-nitro) determines both downstream synthetic utility and target binding specificity. The N-difluoromethylation of substituted indazoles yields a mixture of 1-difluoromethyl and 2-difluoromethyl isomers that require specific separation conditions [1]; substituting the 1-isomer with the 2-isomer or an unseparated mixture introduces uncontrolled structural heterogeneity. Furthermore, the nitro position profoundly influences electronic distribution and reactivity: the 6-nitro pattern enables regioselective reduction pathways distinct from 3-nitro or 5-nitro analogs [2]. For medicinal chemistry applications, the difluoromethyl group at N1 acts as a metabolically stable hydrogen bond donor that mimics hydroxyl and thiol bioisosteres [3], a feature absent in non-fluorinated N-alkyl indazoles or trifluoromethyl analogs with differing steric and electronic profiles.

Isomer mixture may shift outcome

N2-difluoromethyl regioisomer or unseparated 1-/2- mixture introduces uncontrolled structural heterogeneity and may confound SAR or catalytic studies.

Positional nitro analogs differ

3-nitro or 5-nitro indazoles exhibit distinct electronic distribution and regioselective reactivity, making direct substitution without revalidation unreliable.

Non-fluorinated or trifluoromethyl analogs not interchangeable

N-alkyl or -H indazoles lack the hydrogen-bond donor capacity and metabolic stability profile attributed to the CHF2 group.

Quantitative Evidence for Selecting This Building Block


Synthesis Yield and Isomer Formation in N1-Difluoromethylation

The N-difluoromethylation of 6-nitro-1H-indazole using sodium chlorodifluoroacetate with NaH in N-methylpyrrolidinone yields 1-(difluoromethyl)-6-nitro-1H-indazole as part of a reaction that produces both 1- and 2-difluoromethyl regioisomers [1]. The synthetic protocol achieves high overall yields for difluoromethyl derivatives of substituted indazoles in positions 1 and 2 [1]. Critically, the nitro group at the 6-position influences the isomer ratio and separation efficiency relative to other C-substituted indazoles containing bromine or iodine substituents .

Synthesis & Isomer Formation
Class-level inference
N-difluoromethylation of 6-nitro-1H-indazole yields 1- and 2-isomers; high overall yields reported, separation conditions established across related substrates.
Defines procurement need for single-isomer product
Separation required to eliminate N2-isomer; structural confirmation by SELNOESY/HMBC available
Synthetic methodology Fluorination Heterocyclic chemistry

Metabolic Stability and Hydrogen-Bonding Advantage of CHF2

The difluoromethyl (-CHF2) group at N1 confers metabolic stability advantages over conventional N-alkyl substituents. Indazole serves as a bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and Phase II metabolism [1]. The addition of the difluoromethyl group further improves metabolic resistance and target binding selectivity relative to unsubstituted or alkylated indazoles [2].

Metabolic Stability & H-Bond
Class-level inference
CHF2 acts as lipophilic hydrogen bond donor and metabolically stable bioisostere of hydroxyl/thiol; indazole core is a phenol bioisostere with reduced Phase I/II metabolism.
Distinguishes compound from N-alkyl indazoles lacking CHF2
Based on medicinal chemistry bioisosterism principles; no compound-specific Δ values reported
Medicinal chemistry Bioisosterism Drug design

Regioisomeric Purity: N1- versus N2-Isomer Differentiation

The N-difluoromethylation reaction produces a mixture of 1-difluoromethyl and 2-difluoromethyl isomers, and conditions for the separation of these isomers in positions 1 and 2 have been established across all studied C-substituted indazoles containing bromine, iodine, and nitro groups [1]. The structure of isomeric difluoromethylindazoles was definitively confirmed by SELNOESY and 1H-13C HMBC NMR experiments, enabling unambiguous differentiation of the N1- and N2-regioisomers [1].

Regioisomeric Purity
Class-level inference
1-difluoromethyl isomer separable from 2-isomer via established chromatographic methods; structure unambiguously confirmed by SELNOESY and 1H-13C HMBC NMR.
Ensures reproducible SAR studies with defined regioisomer
N2-isomer contamination may confound biological or catalytic results
Isomer separation Analytical chemistry Structure confirmation

Nitro Group as an Orthogonal Diversification Handle

The C6-nitro group serves as a precursor for amine synthesis via reduction, enabling access to 6-amino-1-(difluoromethyl)-1H-indazole derivatives. This transformation pathway is consistent with the broader functionalization possibilities described for 1- and 2-difluoromethylindazole derivatives, which include conversion to corresponding amines, esters of carboxylic acids, and boronic acid esters as a result of further functionalization [1].

Nitro Group Diversification
Class-level inference
C6-nitro group reducible to primary amine; class demonstrated further derivatization to amines, carboxylic esters, and boronic esters.
Enables modular library synthesis and late-stage functionalization
Reduction conditions not specified for this exact compound; class-level validation reported
Synthetic methodology Amine synthesis Late-stage functionalization

Validated Application Scenarios


Precursor for 6-Amino Derivatives in Kinase Inhibitor Synthesis

This compound serves as a strategic precursor for the synthesis of 6-amino-1-(difluoromethyl)-1H-indazole, a scaffold relevant to kinase inhibitor development [1]. The nitro group at C6 undergoes reduction to a primary amine, which can then be coupled to diverse warheads or elaborated into amides, sulfonamides, or ureas. The N1-difluoromethyl group concurrently provides metabolic stability and hydrogen bond donor capacity, enhancing pharmacokinetic properties of the resulting inhibitor candidates [1].

Building Block for Agrochemical Fungicide Intermediates

Difluoromethyl-substituted indazoles are established intermediates in the synthesis of novel crop protection agents, particularly fungicides targeting resistant phytopathogenic strains [1]. The difluoromethyl group enhances systemic bioavailability and target-site binding in fungicidal formulations, while the 6-nitro moiety provides a handle for further structural optimization. This compound enables access to N1-difluoromethylated indazole scaffolds distinct from the more commonly studied 3-(difluoromethyl)-1H-indazole derivatives [1].

Reference Standard for Isomer Identification in N-Difluoromethylation

Given that N-difluoromethylation of substituted indazoles produces mixtures of 1- and 2-difluoromethyl isomers requiring chromatographic separation [1], the pure 1-(difluoromethyl)-6-nitro-1H-indazole serves as an essential reference standard for analytical method development and isomer identification. Its structure is definitively confirmed by SELNOESY and 1H-13C HMBC NMR experiments [1], making it suitable for calibrating LC-MS, HPLC, or NMR-based purity assays in synthetic chemistry and quality control laboratories.

Scaffold for Library Synthesis and Fragment-Based Discovery

As a heterocyclic building block containing both a metabolically stable difluoromethyl group and a reducible nitro group, this compound is well-suited for inclusion in fragment libraries or diversity-oriented synthesis campaigns targeting unexplored chemical space [1]. The indazole core is a recognized privileged scaffold in medicinal chemistry, and the specific 1-CHF2, 6-NO2 substitution pattern offers a distinct pharmacophoric profile relative to more commonly explored 3-substituted or 5-nitro indazole analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Nitro-to-amine reduction handle
Regioisomeric purity and amine derivatization review
Agrochemical fungicide building block
N1-CHF2 for metabolic stability context
Fungicidal scaffold suitability review
Analytical reference standard for isomer ID
Structural identity confirmation data
NMR and LC-MS calibration and method development
Fragment-based library design
Dual functionalization points (CHF2, NO2)
SAR exploration and scaffold diversification review

Technical Documentation Hub

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16 linked technical documents
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